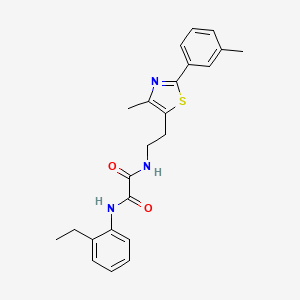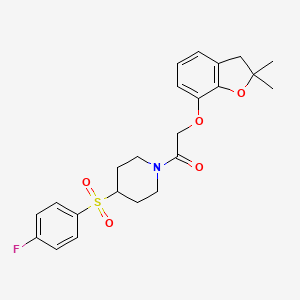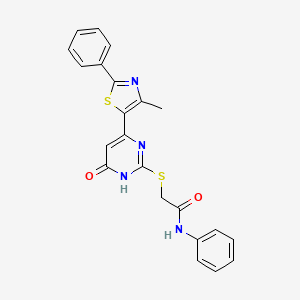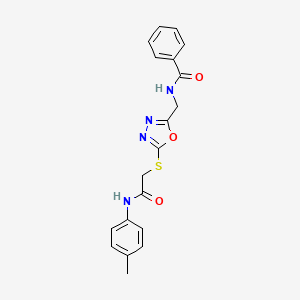![molecular formula C11H17N3O B2458760 N-[1-(1-Propan-2-ylpyrazol-3-yl)ethyl]prop-2-enamide CAS No. 2305527-96-0](/img/structure/B2458760.png)
N-[1-(1-Propan-2-ylpyrazol-3-yl)ethyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(1-Propan-2-ylpyrazol-3-yl)ethyl]prop-2-enamide, commonly known as IPPPE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of pyrazole derivatives and has a molecular formula of C12H18N2O.
Mecanismo De Acción
The mechanism of action of IPPPE involves the inhibition of tubulin polymerization, which is essential for cell division. This inhibition leads to the arrest of the cell cycle, ultimately resulting in cell death.
Biochemical and Physiological Effects:
Studies have shown that IPPPE exhibits significant antitumor activity in various cancer cell lines, including breast, liver, and lung cancer. Additionally, IPPPE has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using IPPPE in lab experiments is its ability to inhibit tubulin polymerization, which is essential for cell division. This makes IPPPE a valuable tool for studying the mechanisms of cell division and the development of new anticancer drugs. However, one of the limitations of using IPPPE is its toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research involving IPPPE. One area of research is the development of new anticancer drugs based on IPPPE's mechanism of action. Additionally, IPPPE's ability to inhibit tubulin polymerization makes it a valuable tool for studying the mechanisms of cell division and the development of new cancer treatments. Finally, further research is needed to explore the potential applications of IPPPE in other fields, such as agriculture and environmental science.
Conclusion:
In conclusion, IPPPE is a promising compound with potential applications in various scientific fields. Its ability to inhibit tubulin polymerization makes it a valuable tool for studying the mechanisms of cell division and the development of new anticancer drugs. While there are limitations to its use in lab experiments, further research is needed to explore its potential applications in other fields.
Métodos De Síntesis
The synthesis of IPPPE can be achieved through a multistep process involving the reaction of 1-(1-propan-2-ylpyrazol-3-yl)ethanone with propargyl bromide in the presence of a base, followed by the reduction of the resulting compound with sodium borohydride. The final product is obtained by treating the resulting compound with acetic anhydride.
Aplicaciones Científicas De Investigación
IPPPE has been extensively studied for its potential applications in various scientific fields. One of the primary areas of research is the development of new drugs. Studies have shown that IPPPE exhibits significant antitumor activity, making it a promising candidate for the development of anticancer drugs.
Propiedades
IUPAC Name |
N-[1-(1-propan-2-ylpyrazol-3-yl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-5-11(15)12-9(4)10-6-7-14(13-10)8(2)3/h5-9H,1H2,2-4H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVMZXQLEDLVGMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC(=N1)C(C)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(1-Propan-2-ylpyrazol-3-yl)ethyl]prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Benzo[d]isoxazol-3-yl)-1-(4-(6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)ethanone](/img/structure/B2458677.png)
![6-[[4-(4-fluorophenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2458679.png)
![(E)-3-[6-(Phenylmethoxycarbonylamino)pyridin-3-yl]prop-2-enoic acid](/img/structure/B2458680.png)

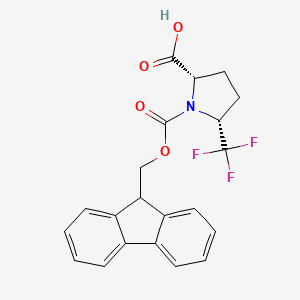
![4-[(3-Methylpyrazin-2-yl)oxy]oxolan-3-amine](/img/structure/B2458686.png)
![2-{[4-Chloro-6-(trifluoromethyl)pyridin-2-yl]oxy}phenyl hydrogen carbonate](/img/structure/B2458687.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2458691.png)
![3-Amino-1-[2-(dimethylamino)ethyl]pyrazole-4-carbonitrile](/img/structure/B2458693.png)
